N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}-4-phenoxybenzamide
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Overview
Description
N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}-4-phenoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an azetidinone ring, which is a four-membered lactam, and a phenoxybenzamide moiety, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}-4-phenoxybenzamide typically involves the Staudinger reaction, which is a [2 + 2] ketene-imine cycloaddition reaction. This reaction is carried out using chloroacetyl chloride in the presence of a catalyst such as triethylamine and a solvent like dimethylformamide (DMF). The reaction conditions often include the use of ultra-sonication as a green chemistry tool to enhance the yield and efficiency of the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the azetidinone ring to other functional groups.
Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}-4-phenoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its anti-tubercular activity is attributed to its inhibition of the enzyme InhA (FabI/ENR) in Mycobacterium tuberculosis, which is essential for cell wall synthesis . The compound’s cytotoxic effects on cancer cells are likely due to its ability to interfere with cellular processes such as DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide
Uniqueness
N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}-4-phenoxybenzamide stands out due to its unique combination of an azetidinone ring and a phenoxybenzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to inhibit specific enzymes and its potential cytotoxicity against cancer cells further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
N-[[3-(2-oxoazetidin-1-yl)phenyl]methyl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-22-13-14-25(22)19-6-4-5-17(15-19)16-24-23(27)18-9-11-21(12-10-18)28-20-7-2-1-3-8-20/h1-12,15H,13-14,16H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIBYRYAQUUFLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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